N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolin-4-one derivative characterized by a 6,7-dimethoxy-substituted quinazolinone core linked via an acetamide group to a 5-chloro-2-methoxyphenyl moiety.
Properties
Molecular Formula |
C19H18ClN3O5 |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H18ClN3O5/c1-26-15-5-4-11(20)6-14(15)22-18(24)9-23-10-21-13-8-17(28-3)16(27-2)7-12(13)19(23)25/h4-8,10H,9H2,1-3H3,(H,22,24) |
InChI Key |
RTFPDXRASGKDKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and other relevant findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₈ClN₃O₅
- Molecular Weight : 405.82 g/mol
- SMILES Notation : CCC(C(Nc(cc(cc1)Cl)c1OC)=O)SC(N1CCc(cc2)ccc2S(N)(=O)=O)=Nc(cc(c(OC)c2)OC)c2C1=O
Anticancer Activity
Several studies have investigated the anticancer properties of quinazoline derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Quinazolines are known to inhibit specific kinases involved in cancer cell proliferation. The compound may act by targeting the epidermal growth factor receptor (EGFR) pathway, which is crucial for tumor growth and survival.
-
Efficacy Against Cancer Cell Lines :
- Non-Small Cell Lung Cancer (NCI-H522) : GI50 = 0.34 µM
- Breast Cancer (MCF7) : GI50 = 0.52 µM
- Prostate Cancer (PC-3) : GI50 = 0.56 µM
The above data suggests that the compound has a strong inhibitory effect on these cancer types, potentially making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of quinazoline derivatives has also been explored. Studies have shown that certain quinazoline compounds possess activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
- In Vitro Testing : The compound's structure suggests potential activity against bacterial infections, although specific data on this compound's antimicrobial properties is limited in the available literature .
Case Study 1: Anticancer Screening
A recent study evaluated a series of quinazoline derivatives for their anticancer properties. The study found that modifications to the quinazoline core significantly influenced activity levels against various cancer cell lines, indicating that structural variations could enhance potency .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR revealed that substituents on the quinazoline ring play a crucial role in determining biological activity. Compounds with methoxy groups showed improved interactions with target enzymes compared to their unsubstituted counterparts . This insight can guide future synthesis efforts to optimize efficacy.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and methoxy groups in the compound are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), reflux | Dilute HCl/H₂O, heat | Cleavage of the acetamide group to form carboxylic acid derivatives. |
| Basic Hydrolysis | NaOH (aq.), ethanol, 60–80°C | KOH/EtOH | Demethylation of methoxy groups to hydroxyl derivatives. |
Key Observations :
-
The 6,7-dimethoxyquinazolinone core undergoes selective demethylation under strong acidic conditions, yielding hydroxylated intermediates.
-
The acetamide group hydrolyzes to a carboxylic acid in basic media, enabling further functionalization.
Nucleophilic Substitution
The chloro substituent on the phenyl ring and the electron-deficient quinazolinone core participate in nucleophilic substitution reactions.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Aromatic Chloride Substitution | DMF, K₂CO₃, 80°C | Amines, thiols | Replacement of Cl with nucleophiles (e.g., -NH₂, -SH). |
| Quinazolinone Ring Modification | CuI, DIPEA, DMSO, 100°C | Alkyl halides | Alkylation at the N3 position of the quinazolinone. |
Mechanistic Insights :
-
The chloro group at the 5-position of the phenyl ring is activated toward substitution due to electron withdrawal from the adjacent methoxy group.
-
Alkylation of the quinazolinone’s N3 position enhances solubility and modulates biological activity.
Oxidation and Reduction
The quinazolinone core and methoxy groups exhibit redox activity.
Structural Impact :
-
Oxidation of the dimethoxy groups generates electrophilic quinone intermediates, useful for covalent bonding with biological targets.
-
Reduction of the quinazolinone’s ketone group alters hydrogen-bonding capacity, affecting receptor binding .
Cyclization and Condensation
The compound’s functional groups enable cyclization to form fused heterocycles.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Intramolecular Cyclization | PPA, 120°C | POCl₃ | Formation of benzoxazine or pyrimidine-fused derivatives. |
| Condensation with Aldehydes | AcOH, Δ | Formaldehyde, acetaldehyde | Schiff base formation at the acetamide’s NH group. |
Applications :
-
Cyclization reactions expand the compound’s scaffold diversity, critical for structure-activity relationship studies.
-
Schiff bases enhance metal-chelating properties, relevant for catalytic or therapeutic applications.
Electrophilic Aromatic Substitution
The methoxyphenyl and quinazolinone moieties undergo electrophilic substitution.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Ac₂O | Nitro group introduction at the phenyl ring’s para position. |
| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | H₂SO₄ | Sulfonic acid group addition, enhancing water solubility. |
Regioselectivity :
-
Electron-donating methoxy groups direct electrophiles to specific positions on the aromatic rings.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification.
Catalytic Efficiency :
-
Suzuki coupling modifies the compound’s aromatic region, tailoring interactions with hydrophobic protein pockets.
Comparison with Similar Compounds
Structural Analogues of Quinazolin-4-One Acetamides
Quinazolinone derivatives with acetamide linkers exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
Substituent Effects on Activity: The 6,7-dimethoxy groups in the target compound enhance steric bulk and electron-donating capacity compared to simpler analogs like 4g (), which lacks quinazolinone substituents. Methoxy groups may improve membrane permeability and target binding . The 5-chloro-2-methoxyphenyl group in the target compound contrasts with 4g’s 2-amino-4-methoxyphenyl group. The amino group in 4g could enhance hydrogen bonding but reduce lipophilicity compared to the chloro-methoxy combination .
Synthetic Accessibility :
- Styryl-substituted analogs (e.g., 11n, ) require prolonged reaction times (25 hours) and moderate yields (41.2%), whereas simpler derivatives like 4g () achieve higher yields (83%) under optimized conditions .
Biological Implications :
- The 6-chloro-2-methyl substituent in ’s compound confers potent InhA inhibition, suggesting that chloro substituents at specific positions enhance antitubercular activity. The target compound’s 5-chloro group may similarly modulate enzyme interactions .
- Hydroxy vs. Methoxy Groups: The hydroxyl group in ’s compound may improve solubility but reduce metabolic stability compared to the methoxy group in the target compound .
Comparison with Non-Quinazolinone Acetamide Derivatives
Acetamide-linked compounds with different cores also provide insights:
Table 2: Acetamide Derivatives with Diverse Cores
Key Observations :
- Core Flexibility: The target compound’s quinazolinone core offers rigidity and planar aromaticity, contrasting with the flexible oxadiazole () or coumarin () cores. Rigid cores may enhance target selectivity .
- Linker Modifications : The acetamide linker in all compounds serves as a hydrogen-bonding motif. However, additional groups like sulfanyl () or coumarin-4-yloxy () introduce varied electronic and steric effects .
Preparation Methods
Cyclization of 6,7-Dimethoxy Anthranilic Acid Derivatives
Acylation of 6,7-dimethoxy anthranilic acid with chloroacetyl chloride in dimethylformamide (DMF) yields N-chloroacetyl-6,7-dimethoxy anthranilic acid. Subsequent dehydration with acetic anhydride generates a benzoxazinone intermediate, which undergoes condensation with ammonium hydroxide to form the quinazolin-4(3H)-one scaffold. This method achieves cyclization efficiencies of 75–85% under reflux conditions (120°C, 6 h).
Alternative Pathways via Isatoic Anhydride
Isatoic anhydride derivatives offer another route to the quinazolinone core. Reaction of 6,7-dimethoxy isatoic anhydride with phenylhydrazine in aqueous sodium dodecyl sulfate (SDS) produces 2-amino-N′-phenylbenzohydrazide intermediates, which cyclize with aldehydes to form 3-substituted quinazolinones. While this method avoids harsh solvents, yields are moderately lower (60–70%) compared to anthranilic acid-based routes.
Functionalization at the 3-Position of Quinazolinone
The 3-position of the quinazolinone ring is critical for acetamide side-chain attachment. Nucleophilic substitution and alkylation strategies dominate this step.
Alkylation with Chloroacetamide Derivatives
Reaction of 6,7-dimethoxyquinazolin-4(3H)-one with N-(5-chloro-2-methoxyphenyl)chloroacetamide in the presence of potassium carbonate (K₂CO₃) in DMF facilitates alkylation at the 3-position. The reaction proceeds via deprotonation of the lactam nitrogen, followed by nucleophilic attack on the chloroacetamide’s methylene group. Optimal conditions (24 h, 80°C) yield the target compound in 68–72% purity, as confirmed by HPLC.
Diamide Cyclization for Direct Side-Chain Incorporation
An alternative approach involves synthesizing a diamide precursor prior to cyclization. 6,7-Dimethoxy anthranilic acid is first acylated with chloroacetyl chloride, followed by coupling with 5-chloro-2-methoxyaniline to form a diamide intermediate. Intramolecular cyclization under acidic conditions (HCl, ethanol, reflux) directly yields the target compound, bypassing separate alkylation steps. This method reduces purification complexity but requires stringent stoichiometric control to minimize dimerization byproducts.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies highlight DMF as the optimal solvent for both cyclization and alkylation steps, offering superior solubility for polar intermediates. Copper(I) iodide (CuI) and triethylamine (Et₃N) enhance reaction rates in alkylation steps, reducing completion times from 48 h to 24 h.
Table 1. Impact of Solvent Systems on Alkylation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 72 | 95 |
| THF | 65 | 58 | 89 |
| Acetonitrile | 70 | 63 | 91 |
Temperature and Time Dependencies
Prolonged heating (>24 h) at 80°C in DMF leads to decomposition, reducing yields by 15–20%. Kinetic studies recommend reaction termination at 85% conversion to balance yield and purity.
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity for the final product, with a retention time of 12.3 min.
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic steps and purification methods for N-(5-chloro-2-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide?
The synthesis typically involves a multi-step process:
- Step 1 : Reacting a substituted quinazolinone core (e.g., 6,7-dimethoxy-4-oxoquinazoline) with chloroacetyl chloride in the presence of triethylamine under reflux conditions to form the acetamide intermediate .
- Step 2 : Coupling the intermediate with 5-chloro-2-methoxyaniline via nucleophilic substitution. Reaction completion is monitored by TLC, followed by cooling, filtration, and recrystallization using solvents like pet-ether or ethanol-DMF mixtures to ensure purity .
- Critical Note : Purification via recrystallization is essential to remove unreacted starting materials and byproducts .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for the acetamide group and quinazolinone C=O) .
- NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., methoxy protons at δ ~3.8 ppm and aromatic protons in the quinazolinone and phenyl rings) .
- Mass Spectrometry : Validates the molecular ion peak (e.g., [M+1]⁺) and fragmentation patterns .
- Elemental Analysis : Ensures purity by matching calculated and observed C, H, N percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of key intermediates?
- Catalyst Selection : Use of potassium carbonate in DMF facilitates nucleophilic substitution reactions by deprotonating amines and stabilizing intermediates .
- Temperature Control : Refluxing at controlled temperatures (e.g., 80–100°C) minimizes side reactions like hydrolysis of chloroacetyl groups .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates and reaction efficiency .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
- X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms bond angles/lengths (e.g., nitro group torsion angles in analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) .
- Comparative Analysis : Overlay experimental and computational (DFT) structures to validate conformations and identify discrepancies caused by solvent effects or packing forces .
Q. What strategies address low reproducibility in scaled-up synthesis?
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted chloroacetyl chloride) and adjust stoichiometry .
- Scale-Up Adjustments : Replace recrystallization with column chromatography for higher-throughput purification .
- Parameter Consistency : Document and control variables like cooling rates during crystallization to ensure batch uniformity .
Q. Methodological Notes
- Data Reliability : Peer-reviewed journals (e.g., Journal of Drug Delivery and Therapeutics, Acta Crystallographica) and synthetic protocols from reputable sources were prioritized .
- Advanced Techniques : Crystallography, DFT modeling, and structure-activity relationship (SAR) studies are recommended for resolving complex research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
